1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features a combination of thiophene, furan, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their sulfonylation and subsequent coupling with the pyrrolidine ring. Common reagents used in these reactions include chlorosulfonic acid, furan-2-ylmethanol, and pyrrolidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 1-((5-Methylthiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)piperidine
Uniqueness
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCZESPNJINEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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